molecular formula C12H15N3O3 B15134748 4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine

4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine

Katalognummer: B15134748
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: ZRUSRTJYCQXINR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine is an organic compound with a complex structure that includes a nitrophenoxy group attached to a tetrahydropyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine typically involves multiple steps. One common method starts with the reaction of 2-methyl-4-nitrophenol with 4-chloro-2-nitropyridine under specific conditions to form an intermediate. This intermediate is then subjected to cyclization and hydrogenation reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The process involves using readily available raw materials and mild reaction conditions to ensure scalability and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction is often mediated by the nitrophenoxy group, which can participate in hydrogen bonding and other non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine is unique due to its combination of the nitrophenoxy group and the tetrahydropyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C12H15N3O3

Molekulargewicht

249.27 g/mol

IUPAC-Name

4-(2-methyl-4-nitrophenoxy)-2,3,4,5-tetrahydropyridin-6-amine

InChI

InChI=1S/C12H15N3O3/c1-8-6-9(15(16)17)2-3-11(8)18-10-4-5-14-12(13)7-10/h2-3,6,10H,4-5,7H2,1H3,(H2,13,14)

InChI-Schlüssel

ZRUSRTJYCQXINR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCN=C(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.